molecular formula C21H19N3O3S2 B2475127 4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1448034-79-4

4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2475127
CAS No.: 1448034-79-4
M. Wt: 425.52
InChI Key: YQXHSONLQPKFAN-UHFFFAOYSA-N
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Description

4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound known for its unique structural properties and diverse applications in the fields of chemistry, biology, medicine, and industry. Its molecular architecture combines elements of thieno[2,3-d]pyrimidine and thiophene, giving it distinctive chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step process typically starting with the formation of the thieno[2,3-d]pyrimidine core. This is achieved through cyclization reactions involving dimethyl and dioxo-substituted intermediates. The subsequent introduction of the benzamide group requires amide coupling reactions using appropriate reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under controlled conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production methods are optimized for scalability, efficiency, and cost-effectiveness. This often involves continuous flow chemistry techniques, which allow for precise control over reaction parameters and can significantly reduce the time and resources required for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes

4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: Oxidative conditions can lead to the formation of sulfoxides or sulfones on the thiophene ring.

  • Reduction: Reduction can occur on the amide group or dioxo groups, leading to the formation of reduced analogs.

  • Substitution: The aromatic rings are subject to electrophilic and nucleophilic substitution reactions, which can introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide.

  • Reduction: Utilization of reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: Use of halogens, nitrating agents, or sulfonyl chlorides under mild to moderate conditions.

Major Products Formed

Depending on the type of reaction, the major products can include sulfoxides, sulfones, reduced amides, and substituted derivatives with various functional groups enhancing its chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, it acts as a molecular probe to study enzyme interactions and receptor binding. Its structure allows it to interact with specific biological targets, making it useful in the study of cellular processes and signal transduction pathways.

Medicine

Medicinally, it holds promise as a lead compound in drug development. Its potential therapeutic effects are being explored in areas such as anti-cancer, anti-inflammatory, and antiviral treatments, given its ability to modulate biological targets involved in these diseases.

Industry

Industrially, it is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in the manufacture of high-performance polymers, coatings, and adhesives.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects primarily through interactions with specific enzymes and receptors. It can inhibit certain enzymes involved in disease pathways, such as kinases or proteases, leading to a modulation of downstream biological effects. The thieno[2,3-d]pyrimidine core is particularly effective in binding to nucleotide-binding sites, influencing cellular signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide

  • 4-(5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylbenzamide

Unique Aspects

What sets 4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide apart from similar compounds is the incorporation of both dimethyl and thiophene groups. This dual functionality enhances its reactivity and biological activity, providing a broader spectrum of applications and making it a versatile tool in scientific research and industrial processes.

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Properties

IUPAC Name

4-(5,6-dimethyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-12-13(2)29-19-17(12)20(26)24(21(27)23-19)15-7-5-14(6-8-15)18(25)22-10-9-16-4-3-11-28-16/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXHSONLQPKFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NCCC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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